molecular formula C13H10N2O B101759 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 16232-41-0

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No. B101759
CAS RN: 16232-41-0
M. Wt: 210.23 g/mol
InChI Key: PZXIBYLZYKFBBT-UHFFFAOYSA-N
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Description

“6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. The presence of the phenyl group (a cyclic group of atoms with the formula C6H5) and a nitrile group (a functional group with the formula -C≡N) could suggest potential applications in pharmaceuticals or dyes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The pyridine ring, phenyl group, and nitrile group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .

Scientific Research Applications

Biological Activity

This compound has been studied for its potential as a biological agent. The structure of the compound allows it to interact with various biological targets. For instance, metal complexes derived from similar compounds have shown significant DPPH radical scavenging results, which is a measure of antioxidant activity . This suggests that 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile could be explored for its antioxidant properties.

Anticancer Research

The compound’s derivatives have been tested for anticancer activity against various cell lines, including A549 (lung cancer), Jurkat (T-cell leukemia), and K562 (chronic myeloid leukemia) . This indicates that the compound could be a valuable scaffold for developing new anticancer agents.

Antimicrobial Applications

Pyridine compounds, which include the structure of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, have been tested for antimicrobial activity . They have shown efficacy against a range of bacterial strains, suggesting potential use in developing new antimicrobial drugs.

Antiviral Potential

The structural features of this compound make it a candidate for antiviral drug development. While specific studies on this compound’s antiviral activity are not available, related pyridine compounds have demonstrated antiviral activities .

Chemical Synthesis

This compound can be used as a building block in chemical synthesis. It has been utilized in the efficient synthesis of 3,4-dihydropyrimidin-2-ones , which are important in pharmaceutical chemistry .

Pharmacological Research

The compound’s structure is conducive to forming complexes with various metals, which can be explored for pharmacological applications. Such complexes have been studied for their potential use as therapeutic agents .

Material Science

While not directly related to this compound, pyridine derivatives have been used in material science applications, such as in the development of sensors, dye-sensitized solar cells , and nonlinear optics . This suggests potential research avenues for this compound in material science.

Safety and Hazards

As with any chemical compound, handling “6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile” would require appropriate safety precautions. The compound could be harmful if ingested, inhaled, or if it comes into contact with skin .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise in areas like pharmaceuticals or dyes, future research could focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .

properties

IUPAC Name

6-methyl-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(16)15-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXIBYLZYKFBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283513
Record name 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

CAS RN

16232-41-0
Record name NSC31908
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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